molecular formula C4H2BrClF6 B13404440 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane CAS No. 885276-24-4

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane

Cat. No.: B13404440
CAS No.: 885276-24-4
M. Wt: 279.40 g/mol
InChI Key: RIFWFSWIBVTEME-UHFFFAOYSA-N
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Description

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is an organic compound that belongs to the class of halogenated alkanes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone. The trifluoromethyl group and the trifluoropropane structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution Products: Formation of new compounds with different functional groups.

    Elimination Products: Formation of alkenes and other unsaturated compounds.

    Oxidation and Reduction Products: Formation of alcohols, ketones, or alkanes.

Scientific Research Applications

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce halogenated groups into molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-3-chloro-2-(difluoromethyl)-1,1,1-trifluoropropane
  • 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-difluoropropane
  • 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-tetrafluoropropane

Uniqueness

3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions. The compound’s unique structure makes it valuable for various applications in research and industry.

Properties

CAS No.

885276-24-4

Molecular Formula

C4H2BrClF6

Molecular Weight

279.40 g/mol

IUPAC Name

2-[bromo(chloro)methyl]-1,1,1,3,3,3-hexafluoropropane

InChI

InChI=1S/C4H2BrClF6/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H

InChI Key

RIFWFSWIBVTEME-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Br)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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